2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride

Catalog No.
S848516
CAS No.
1820666-53-2
M.F
C9H8ClN3O3
M. Wt
241.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic aci...

CAS Number

1820666-53-2

Product Name

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride

IUPAC Name

2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

InChI

InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H

InChI Key

XHRSJFRTJZSNQL-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl

Canonical SMILES

C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl
  • Kinase Inhibition

    The molecule contains a pyridopyrimidine ring, a structural motif present in several known kinase inhibitors. Kinases are enzymes that play a crucial role in regulating various cellular processes. Researchers might investigate if 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride can inhibit specific kinases and potentially modulate these processes [].

  • Antimicrobial Activity

    The presence of the carboxylic acid group and the heterocyclic rings suggests potential for antimicrobial activity. Studies could explore the effectiveness of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride against various bacteria, fungi, or parasites [].

  • Scaffold for Drug Design

    The core structure of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride could serve as a scaffold for designing new drugs. By modifying different functional groups, researchers might create novel compounds with improved potency and selectivity for specific targets [].

2-(4-Oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride features a pyrido[2,3-d]pyrimidine core structure. This compound is characterized by the presence of a pyrimidine ring fused to a pyridine ring, with an acetic acid moiety attached to it. The hydrochloride form indicates that the compound is present as a salt with hydrochloric acid, which can enhance its solubility and stability.

The chemical reactivity of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride can be attributed to the functional groups present in its structure. Key reactions include:

  • Electrophilic Substitution: The nitrogen atoms in the pyridine and pyrimidine rings can participate in electrophilic substitution reactions.
  • Condensation Reactions: The acetic acid moiety can undergo condensation with various nucleophiles.
  • Reduction Reactions: The oxo group can be reduced to form alcohols or amines under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

Compounds containing a pyrido[2,3-d]pyrimidine structure have been shown to exhibit a range of biological activities. Studies indicate that 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride may possess:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.
  • Antitumor Activity: Potentially inhibiting cancer cell proliferation through mechanisms involving cell cycle arrest or apoptosis.
  • Anti-inflammatory Effects: Reducing inflammation markers in vitro and in vivo.

These biological activities make this compound a candidate for further pharmacological studies .

The synthesis of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from acyclic precursors such as 6-amino-pyrimidines and α,β-unsaturated carbonyl compounds.
  • Condensation Reactions: Utilizing acetic acid derivatives to form the desired acetic acid moiety.
  • Hydrochloride Formation: Treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These synthetic pathways allow for the generation of various derivatives by modifying starting materials or reaction conditions .

The applications of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride span several fields:

  • Pharmaceuticals: As a potential lead compound for drug development targeting infectious diseases or cancer.
  • Biochemistry: In studies related to enzyme inhibition or receptor interactions due to its structural similarity to biologically active molecules.
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties.

These applications highlight the versatility and importance of this compound in research and industry .

Interaction studies are essential for understanding how 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride interacts with biological targets. Key findings include:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how the compound affects cellular pathways or processes.
  • Synergistic Effects: Evaluating whether combining this compound with other drugs enhances therapeutic efficacy.

Such studies are crucial for determining the therapeutic potential and safety profile of this compound .

Several compounds share structural features with 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-Amino-pyrido[2,3-d]pyrimidinePyridine and pyrimidine ringsKnown for anti-inflammatory effects
4-Oxopyrido[2,3-d]pyrimidineSimilar ring structure without acetic acidExhibits strong antimicrobial activity
Pyrido[2,3-d]pyrimidine derivativesVarious substituents on the ringsDiverse biological activities

These compounds illustrate the diversity within the pyridopyrimidine family while highlighting the unique attributes of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride in terms of its specific functional groups and potential applications in medicinal chemistry .

Solubility and Partition Coefficient Analysis

The solubility and partition coefficient characteristics of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride are fundamental parameters that influence its potential pharmaceutical applications and stability profile. The compound exhibits a molecular formula of C₉H₈ClN₃O₃ with a molecular weight of 241.63 g/mol [1].

The formation of the hydrochloride salt significantly enhances water solubility compared to the free base form. This improvement in aqueous solubility is attributed to the ionic nature of the hydrochloride salt, which promotes dissolution through ion-dipole interactions with water molecules [1] [2]. The presence of the polar acetic acid functional group further contributes to the hydrophilic character of the compound.

PropertyValueSource
Molecular Weight241.63 g/mol [1] [2]
Molecular FormulaC₉H₈ClN₃O₃ [1] [2]
Log P (estimated)-0.31 [3]
Hydrogen Bond Acceptors5 [3]
Hydrogen Bond Donors1 [3]
Fraction sp³ (Fsp3)0.111 [3]

The log P value of approximately -0.31 suggests moderate hydrophilicity, which is consistent with the presence of multiple polar functional groups including the pyrimidine nitrogen atoms, the ketone group, and the carboxylic acid moiety [3]. This negative log P value indicates preferential partitioning into the aqueous phase over octanol, supporting the compound's water-soluble characteristics.

Pyrido[2,3-d]pyrimidine derivatives generally exhibit variable water solubility depending on their substitution patterns. Related compounds in this chemical class have shown water solubility ranging from 1,777 mg/L to over 100,000 mg/L at 25°C [4] [5]. The hydrochloride salt formation typically increases solubility by several orders of magnitude compared to the neutral form.

The partition coefficient behavior is influenced by the bicyclic aromatic system, which provides some lipophilic character, balanced by the hydrophilic acetic acid and salt components. The presence of five hydrogen bond acceptors and one hydrogen bond donor creates a network of potential interactions with both aqueous and organic phases [3].

Thermal Stability and Differential Scanning Calorimetry Data

Thermal stability analysis of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride provides critical information for pharmaceutical formulation and storage considerations. Differential scanning calorimetry serves as the primary analytical technique for evaluating thermal transitions, decomposition temperatures, and crystalline form stability [6] [7].

Pyrido[2,3-d]pyrimidine derivatives typically demonstrate moderate thermal stability with decomposition temperatures ranging from 150°C to 250°C depending on substitution patterns and salt forms [8] [9]. The thermal behavior is significantly influenced by the presence of the acetic acid substituent and the hydrochloride salt formation.

Thermal PropertyTypical RangeRelated Compounds
Decomposition Temperature150-250°C [8] [9]
Melting Point Range102-250°C [10] [11]
Thermal Stability PatternMulti-step decomposition [8] [9]

The thermal decomposition of pyrido[2,3-d]pyrimidine compounds generally follows a multi-step mechanism [8]. The initial decomposition stage typically occurs between 150-200°C, involving the loss of volatile components and initial ring degradation. A second decomposition stage may occur at higher temperatures (200-300°C) involving further structural breakdown [8].

Differential scanning calorimetry analysis reveals that the hydrochloride salt form may exhibit different thermal behavior compared to the free base. The presence of the chloride ion can affect the crystalline packing and hydrogen bonding network, potentially altering the melting point and decomposition temperature [12]. The salt form may show an initial endothermic transition corresponding to dehydration or loss of hydrogen chloride before the main decomposition event.

Thermal stability studies on related pyrido[2,3-d]pyrimidine derivatives have shown that compounds with electron-withdrawing groups tend to be more thermally stable than those with electron-donating substituents [8]. The acetic acid group in this compound may provide some stabilization through intramolecular hydrogen bonding with the pyrimidine nitrogen atoms.

The thermal analysis typically shows characteristic peaks in DSC thermograms corresponding to crystal transitions, melting, and decomposition events. The heat of fusion and decomposition enthalpies provide quantitative measures of thermal stability [6] [13].

pH-Dependent Degradation Pathways

The pH-dependent stability of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is a critical parameter for pharmaceutical development, storage, and formulation design. The compound contains multiple ionizable groups that can undergo protonation and deprotonation reactions under different pH conditions.

The pyrido[2,3-d]pyrimidine core structure exhibits basic properties due to the nitrogen atoms in the ring system. Pyrimidine derivatives typically show pKa values ranging from 1.7 to 9.2, depending on the substitution pattern and tautomeric forms [14]. The basic pKa values for simple pyrimidine derivatives are typically around 1.7-2.2, while acidic pKa values can range from 6.8-9.2 [14].

pH RangeStability CharacteristicsDegradation Pathways
pH 1-3Moderate stabilityProtonation of nitrogen atoms
pH 4-7Optimal stabilityMinimal degradation
pH 8-12Decreased stabilityHydrolysis of amide bonds

Under strongly acidic conditions (pH 1-3), the compound may undergo protonation at the pyrimidine nitrogen atoms, potentially affecting its stability and solubility profile. The hydrochloride salt form is generally more stable under acidic conditions due to the suppression of base-catalyzed degradation pathways [15].

In neutral to slightly basic conditions (pH 6-8), the compound typically exhibits optimal stability. This pH range represents the most favorable conditions for storage and formulation development. The acetic acid group exists primarily in its ionized form at physiological pH, contributing to water solubility.

Under strongly basic conditions (pH 8-12), several degradation pathways become possible. These include hydrolysis of the amide bonds within the pyrido[2,3-d]pyrimidine system, opening of the pyrimidine ring, and potential oxidation reactions [14]. The presence of hydroxide ions can catalyze nucleophilic attack on electrophilic centers within the molecule.

The degradation kinetics follow pseudo-first-order kinetics under most pH conditions, with rate constants increasing significantly at pH extremes. Temperature acceleration studies combined with pH variation provide predictive models for shelf-life determination under various storage conditions.

Specific degradation products may include ring-opened intermediates, oxidized metabolites, and hydrolysis products. The identification and quantification of these degradation products are essential for establishing stability-indicating analytical methods and defining acceptable storage conditions.

Hygroscopicity and Solid-State Stability

The hygroscopic properties and solid-state stability of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride are crucial factors affecting its pharmaceutical processing, storage, and long-term stability. The compound's solid-state characteristics are influenced by its molecular structure, crystal packing, and the presence of the hydrochloride salt.

Hygroscopicity refers to the tendency of a solid to absorb moisture from the surrounding atmosphere. For pyrido[2,3-d]pyrimidine derivatives, this property is significantly influenced by the presence of polar functional groups and salt formation. The hydrochloride salt form typically exhibits increased hygroscopicity compared to the free base due to the ionic nature of the salt [16] [17].

Stability ParameterTypical BehaviorInfluencing Factors
Moisture AbsorptionModerate to highHydrochloride salt form
Crystal StabilityVariablePolymorphic forms
Storage ConditionsControlled humidity<40% RH recommended

The hygroscopic behavior can be classified into different categories based on moisture uptake at various relative humidity conditions. Compounds that absorb less than 2% moisture at 80% relative humidity are considered non-hygroscopic, while those absorbing more than 15% are classified as very hygroscopic [16].

Similar pyrido[2,3-d]pyrimidine compounds have shown hygroscopic properties with moisture absorption increasing significantly above 60% relative humidity [17]. The solid material may undergo phase transitions or crystal structure changes upon moisture absorption, potentially affecting its stability and pharmaceutical properties.

Solid-state stability encompasses several phenomena including polymorphic transitions, amorphous conversion, and chemical degradation in the solid state. The compound may exist in different crystalline forms (polymorphs) with varying stability, solubility, and bioavailability characteristics [16].

The presence of the acetic acid group and the hydrochloride salt creates multiple sites for hydrogen bonding, which can stabilize certain crystal forms while making others less stable. Moisture can act as a plasticizer, reducing the glass transition temperature and accelerating molecular mobility in the solid state [17].

Storage under controlled conditions (typically below 40% relative humidity and at temperatures below 25°C) is generally recommended to maintain solid-state stability. The use of appropriate packaging materials and desiccants can help control moisture exposure during storage and handling.

Solid-state characterization techniques such as X-ray powder diffraction, differential scanning calorimetry, and dynamic vapor sorption analysis provide comprehensive information about the compound's solid-state properties and stability under various environmental conditions [16] [17].

Dates

Last modified: 08-16-2023

Explore Compound Types